(1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide hydrochloride
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Overview
Description
Synthesis Analysis
Synthesis analysis involves understanding the methods used to create the compound. This can include various chemical reactions, the use of catalysts, and conditions such as temperature and pressure .Molecular Structure Analysis
Molecular structure analysis involves examining the arrangement of atoms in the compound and the bonds between them. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. It includes understanding the reactants, products, and the conditions under which the reaction occurs .Physical and Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, and reactivity. These properties can give insights into how the compound behaves under different conditions .Scientific Research Applications
Enzyme Inhibition and Therapeutic Potential
One significant application of derivatives of this compound is in enzyme inhibition. For instance, 3-(cyclohexymethyl)-1-(4-aminophenyl)-3-azabicyclo[3.1.0]hexane-2, 4-dione, a related compound, has been shown to inhibit human placental aromatase, an enzyme responsible for converting androgens to estrogens. This inhibition suggests potential therapeutic applications in hormone-dependent tumors, like breast cancer (Staněk et al., 1991).
Cellular Transport and Cytotoxicity
Another study explored the transport characteristics of marizomib, a derivative of this compound, in multiple myeloma and prostate adenocarcinoma cells. Marizomib demonstrated higher cytotoxicity and more prolonged inhibition of proteasome activity compared to its analogs, indicating its potential in cancer therapy (Obaidat et al., 2011).
Stereochemical Analysis
The stereochemistry of 2,5-dioxabicyclo[2.2.1]heptane-3,6-dione, a structurally similar compound, was explored through various computational and experimental techniques. Understanding the stereochemistry of such compounds is crucial for their potential applications in drug synthesis and medicinal chemistry (Vystorop et al., 1995).
Synthesis and Transformation
The synthesis of 2-azabicyclo[2.2.0]hexane-3,5-dione, another related compound, and its transformation into various derivatives have been studied. These processes are vital for developing new pharmaceuticals, particularly in the synthesis of carbapenem nuclei, a class of antibiotics (Katagiri et al., 1985).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
(1R,4R)-2λ6-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2S.ClH/c7-9(8)3-4-1-5(9)2-6-4;/h4-6H,1-3H2;1H/t4-,5-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCLLUNMSIFQAIP-TYSVMGFPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNC1CS2(=O)=O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2CN[C@H]1CS2(=O)=O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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